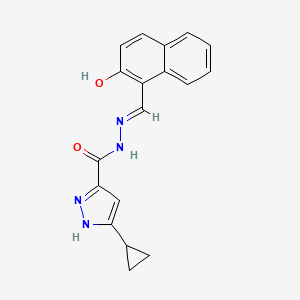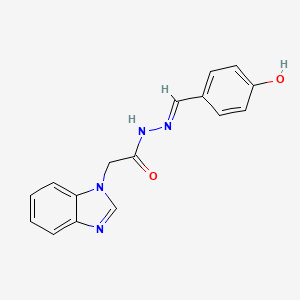
(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide
Overview
Description
(E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide is a hydrazone Schiff base compound. Hydrazones are known for their broad spectrum of biological activities and are widely used in medicinal and pharmaceutical fields. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a naphthyl group, and a pyrazole ring.
Mechanism of Action
Target of Action
It’s known that similar compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, anti-tubercular, and anti-tumoral activities .
Mode of Action
It’s hypothesized that the hc=n, >c=o, and -oh (naphthyl) groups of similar compounds are involved in coordinating with certain ions .
Biochemical Pathways
It’s known that similar compounds can form stable chelate complexes with transition metals, which can have various applications .
Pharmacokinetics
The synthesis of the compound involves a condensation reaction in ethanol , which might influence its solubility and thus its absorption and distribution.
Result of Action
Similar compounds have shown promising antimicrobial and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence properties of similar compounds can be affected by external stimuli . Moreover, the emission of the amorphous phase of similar compounds can be readily converted back into its original state by a recrystallization process, which can be realized by either immersion or fumigation in common organic solvents .
Preparation Methods
The synthesis of (E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide. The reaction is typically carried out in an ethanol solution, with refluxing at 70°C for 4 hours. The resulting product is then filtered and allowed to crystallize by slow evaporation .
Chemical Reactions Analysis
(E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to (E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide include:
(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide: This compound has a similar hydrazone structure but with a phenylacetohydrazide group instead of a pyrazole ring.
(E)-2-hydroxy-N’-((2-hydroxynaphthalen-1-yl)methylene)benzohydrazide: This compound features a benzohydrazide group and exhibits similar biological activities.
The uniqueness of (E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-8-7-11-3-1-2-4-13(11)14(17)10-19-22-18(24)16-9-15(20-21-16)12-5-6-12/h1-4,7-10,12,23H,5-6H2,(H,20,21)(H,22,24)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSIRODPDPAPQM-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-(HEPTYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3727774.png)
![2-(4-{2-[(2-HYDROXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3727779.png)
![2-(4-{2-[(1-HYDROXYBUTAN-2-YL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3727790.png)
![DIETHYL 2-(AMINO{2-[(E)-1-(2-PYRIDYL)ETHYLIDENE]HYDRAZINO}METHYLENE)MALONATE](/img/structure/B3727808.png)
![diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate](/img/structure/B3727812.png)
![diethyl {amino[2-(4-fluoro-3-phenoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B3727815.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE](/img/structure/B3727816.png)
![N-cycloheptyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727823.png)
![4-[(Z)-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL](/img/structure/B3727839.png)

![N'-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3727845.png)
![N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B3727848.png)
![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3727864.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B3727868.png)
